molecular formula C6H7O6PS B8607100 3-Phosphonobenzenesulfonic acid CAS No. 126180-64-1

3-Phosphonobenzenesulfonic acid

Cat. No. B8607100
M. Wt: 238.16 g/mol
InChI Key: LEMVIJSLQFNZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977008B2

Procedure details

20.2 g of phenylphosphonic acid and 8.56 g of sulfotrioxide were mechanically mixed at 180° C. for 24 hr to prepare nz-sulfophenylphosphonic acid. After diluting with excess water, the mixture was added with 15% barium chloride. The precipitate was removed by filtering and excess dimethylether was added to extract unreacted phenyl phosphonic acid and obtain a m-sulfophenylphosphonic acid solution.
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
sulfophenylphosphonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](=[O:10])([OH:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:11](OP(C1C=CC=CC=1)(=O)O)([OH:14])(=[O:13])=[O:12].[Cl-].[Ba+2].[Cl-]>O>[S:11]([C:3]1[CH:2]=[C:1]([P:7](=[O:9])([OH:8])[OH:10])[CH:6]=[CH:5][CH:4]=1)([OH:14])(=[O:13])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(O)(O)=O
Step Two
Name
sulfophenylphosphonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)OP(O)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ba+2].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed
FILTRATION
Type
FILTRATION
Details
by filtering
ADDITION
Type
ADDITION
Details
excess dimethylether was added
EXTRACTION
Type
EXTRACTION
Details
to extract unreacted phenyl phosphonic acid

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)C=1C=C(C=CC1)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.